molecular formula C6H5F3N2 B027028 5-Amino-2-(trifluoromethyl)pyridine CAS No. 106877-33-2

5-Amino-2-(trifluoromethyl)pyridine

Cat. No.: B027028
CAS No.: 106877-33-2
M. Wt: 162.11 g/mol
InChI Key: IBOZOWZSXZNIHI-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2) is a fluorinated pyridine derivative with a molecular formula of C₆H₅F₃N₂ and molecular weight of 162.11 g/mol. It is primarily used as an intermediate in pharmaceutical synthesis . Recent case reports highlight its acute toxicity in humans, including methemoglobinemia, hemolytic anemia, acute renal failure, and delayed encephalopathy following inhalation exposure . Its mechanism of toxicity involves oxidation to hydroxylamine analogs, which disrupt NADPH and glutathione pathways, leading to oxidative damage in erythrocytes and neurons . Methylene blue (1–2 mg/kg) is effective in reversing methemoglobinemia caused by this compound .

Preparation Methods

Halogenation-Amination Strategies

General Methodology

The halogenation-amination route represents the most direct pathway to 5-amino-2-(trifluoromethyl)pyridine. This method involves two critical steps: (1) introducing a halogen atom at the 5-position of 2-(trifluoromethyl)pyridine and (2) substituting the halogen with an amino group via ammonolysis. The halogenation step typically employs chlorination or bromination agents, while the amination step utilizes aqueous or gaseous ammonia under controlled conditions .

Amination of 5-Chloro-2-(trifluoromethyl)pyridine

A patent by EP0228846A1 details the amination of halogenated trifluoromethylpyridines. While the patent explicitly describes the synthesis of 3-amino-5-(trifluoromethyl)pyridine from 3-chloro-5-(trifluoromethyl)pyridine, the methodology is adaptable to the 2-(trifluoromethyl)pyridine series . For this compound, the hypothetical precursor 5-chloro-2-(trifluoromethyl)pyridine would undergo reaction with ammonia at 100–180°C in the presence of a cuprous chloride catalyst. Key parameters include:

ParameterOptimal Range
Temperature100–180°C
Ammonia concentration28–40% aqueous
Catalyst loading1–30 wt% CuCl
Reaction time5–100 hours

Under these conditions, the halogen atom at the 5-position is displaced by an amino group, yielding the target compound. The patent reports a 87% yield for the analogous 3-amino-5-(trifluoromethyl)pyridine synthesis, suggesting comparable efficiency for the 2-(trifluoromethyl) variant .

Vapor-Phase Chlorination/Fluorination of Picolines

Synthesis of Halogenated Intermediates

The vapor-phase reaction of picolines (methylpyridines) with chlorine and hydrogen fluoride represents a scalable route to trifluoromethylpyridine derivatives. As demonstrated by J-STAGE research, 3-picoline undergoes sequential chlorination and fluorination at 300–400°C in a fluidized-bed reactor to produce 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) . Adapting this process to 2-picoline could yield 5-chloro-2-(trifluoromethyl)pyridine, the critical intermediate for subsequent amination.

Reaction Optimization

Table 1 summarizes product distributions from vapor-phase reactions of picolines :

SubstrateTemperature (°C)TF Yield (GC PA%)CTF Yield (GC PA%)
2-Picoline350–36071.311.1
3-Picoline3807.464.1

For 2-picoline, the primary product is 2-(trifluoromethyl)pyridine (71.3% yield), with minor amounts of chlorinated derivatives. To enhance 5-chloro-2-(trifluoromethyl)pyridine production, higher chlorine gas ratios and temperatures >400°C may be necessary, though this risks forming polychlorinated byproducts .

Cyclocondensation Approaches

Building Block Utilization

Cyclocondensation reactions construct the pyridine ring from trifluoromethyl-containing precursors, enabling direct incorporation of the amino group. Ethyl 4,4,4-trifluoro-3-oxobutanoate and related ketones serve as key building blocks. For example, reacting ethyl trifluoroacetate with a β-aminocrotonate derivative under acidic conditions could yield this compound in a single step .

Challenges and Limitations

While cyclocondensation avoids multi-step halogenation, regioselectivity issues often arise. The reaction favors 3- and 5-substituted pyridines due to electronic effects, making 2-substituted variants like this compound less accessible. Modifying catalyst systems (e.g., using zeolites or metal-organic frameworks) may improve positional control .

Comparative Analysis of Methods

Industrial Feasibility

Pharmaceutical manufacturers favor halogenation-amination for its simplicity, while agrochemical producers may prefer vapor-phase methods for cost-effective bulk synthesis. Development of continuous-flow ammonolysis systems could bridge this gap, enhancing throughput for both sectors .

Chemical Reactions Analysis

5-Amino-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Introduction to 5-Amino-2-(trifluoromethyl)pyridine

This compound is a fluorinated aromatic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances its chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug formulations has been linked to enhanced bioactivity and selectivity due to the electron-withdrawing nature of the trifluoromethyl group. Notably, it has been utilized in:

  • Azaindole Synthesis : Employed in one-pot synthesis methods for azaindoles, which are critical scaffolds in medicinal chemistry .

Agrochemical Development

The compound is also significant in the agrochemical sector, where derivatives of trifluoromethylpyridine are used extensively as herbicides and pesticides. For instance:

  • Flupyrsulfuron-methyl-sodium : A herbicide that utilizes derivatives of trifluoromethylpyridine for selective weed control in cereal crops .

Toxicological Studies

Recent studies have highlighted the toxicological aspects of this compound, particularly its potential to cause methemoglobinemia and toxic encephalopathy upon inhalation exposure. This underscores the importance of safety measures when handling this compound in industrial settings .

Case Study 1: Toxicity Report

A notable case involved a 35-year-old male who experienced severe symptoms after inhaling this compound at work. The patient exhibited dizziness, nausea, and loss of consciousness, leading to a diagnosis of methemoglobinemia and acute renal failure. Treatment with methylene blue significantly improved his condition, indicating the compound's potential health risks when proper safety protocols are not followed .

Case Study 2: Agricultural Application

In agricultural research, several studies have focused on the efficacy of herbicides containing trifluoromethylpyridine derivatives. For instance, flupyrsulfuron-methyl-sodium demonstrated high selectivity for wheat while effectively controlling broadleaf weeds, showcasing the practical benefits of these compounds in crop protection strategies .

Summary Table of Applications

Application Area Specific Use Example Compound
Pharmaceutical SynthesisIntermediate for drug developmentAzaindoles
Agrochemical DevelopmentHerbicides and pesticidesFlupyrsulfuron-methyl-sodium
Toxicological StudiesHealth risks associated with exposureMethemoglobinemia case study

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Family

The trifluoromethyl and amino substituents on pyridine significantly influence biological activity. Key analogues include:

Compound Name CAS Number Molecular Formula Substituent Positions Key Differences vs. 5-Amino-2-(trifluoromethyl)pyridine
2-Amino-5-(trifluoromethyl)pyridine 74784-70-6 C₆H₅F₃N₂ Amino (C2), CF₃ (C5) Altered substituent positions reduce neurotoxicity; no reported methemoglobinemia .
2-Amino-3-chloro-5-(trifluoromethyl)pyridine 79456-26-1 C₆H₄ClF₃N₂ Amino (C2), CF₃ (C5), Cl (C3) Chlorine addition increases lipophilicity; used in pesticide synthesis but lacks documented hematotoxicity .
5-Amino-2-methylpyridine N/A C₆H₈N₂ Amino (C5), methyl (C2) Absence of CF₃ reduces oxidative stress potential; non-toxic at industrial doses .
6-(Difluoromethyl)pyridin-3-amine 913090-41-2 C₆H₆F₂N₂ Amino (C3), CF₂H (C6) Difluoromethyl group decreases metabolic oxidation risk; no hemolytic effects reported .

Toxicity Insights :

  • The C2-CF₃ and C5-NH₂ configuration in this compound is critical for its redox activity, which is less pronounced in analogues like 2-Amino-5-(trifluoromethyl)pyridine due to positional isomerism .
  • Chlorinated derivatives (e.g., 2-Amino-3-chloro-5-(trifluoromethyl)pyridine) exhibit altered toxicity profiles, favoring organ-specific damage over systemic effects .

Pyrimidine Derivatives

Pyrimidine-based compounds with similar substituents show divergent pharmacological behaviors:

Compound Name CAS Number Molecular Formula Structure Key Differences
2-(Trifluoromethyl)pyrimidin-5-amine 73418-87-8 C₅H₄F₃N₃ Pyrimidine ring with CF₃ (C2) Lower similarity (0.65) to pyridine derivatives; used in antiviral research without reported neurotoxicity .
5-Amino-4-methyl-2-(3-(trifluoromethyl)phenyl)pyridine 1261591-30-3 C₁₃H₁₂F₃N₂ Methyl (C4), CF₃-phenyl (C2) Enhanced blood-brain barrier penetration; linked to CNS stimulation rather than encephalopathy .

Research Findings :

  • Pyrimidine derivatives like 2-(Trifluoromethyl)pyrimidin-5-amine exhibit lower redox reactivity due to ring nitrogen arrangement, minimizing methemoglobinemia risk .
  • Substitutions on phenyl rings (e.g., 5-Amino-4-methyl-2-(3-(trifluoromethyl)phenyl)pyridine) redirect toxicity from hematological to neurological systems .

Functional Group Modifications

Trifluoromethyl vs. Difluoromethyl Groups

  • This compound: The strong electron-withdrawing CF₃ group enhances oxidation to toxic hydroxylamine intermediates, explaining its severe methemoglobinemia induction .

Amino Group Positioning

Biological Activity

5-Amino-2-(trifluoromethyl)pyridine is a compound that has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis. However, its biological activity and toxicity profile are critical for understanding its safety and efficacy in various applications.

This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a pyridine ring. This unique structure contributes to its chemical reactivity and interaction with biological systems.

Toxicological Profile

Recent case studies have highlighted the toxicity associated with exposure to this compound. A notable report described a case where a 35-year-old male developed severe health issues after inhaling the compound at work. Symptoms included dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness. Upon medical evaluation, he exhibited methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. Treatment with methylene blue led to significant improvement in his condition .

Summary of Toxic Effects

SymptomDescription
DizzinessInitial symptom following exposure
MethemoglobinemiaConfirmed through blood tests
Hemolytic AnemiaResulting from oxidative damage to erythrocytes
Acute Renal FailureObserved during hospitalization
Toxic EncephalopathyNeurological impairment following exposure

This case underscores the need for caution when handling this compound in industrial settings due to its potential for serious health effects upon exposure.

Mechanism of Toxicity

The mechanism behind the toxicity of this compound appears to involve oxidative stress leading to methemoglobinemia. The compound may oxidize hemoglobin, resulting in reduced oxygen transport capacity and subsequent tissue hypoxia. The development of hemolytic anemia suggests that the compound also induces oxidative damage to red blood cells .

Case Studies and Research Findings

  • Case Study on Inhalation Exposure : A 35-year-old man inhaled this compound and exhibited rapid onset of severe symptoms including methemoglobinemia and acute renal failure. This case highlights the acute toxicity associated with inhalation exposure and emphasizes the need for protective measures in occupational settings .
  • Comparative Analysis with Similar Compounds : Studies have shown that compounds structurally related to this compound can exhibit varying degrees of biological activity. For example, other pyridine derivatives have been explored for their antichlamydial activities and potential as therapeutic agents against infections .

Q & A

Basic Research Questions

Q. How can researchers resolve contradictions in toxicity data for 5-amino-2-(trifluoromethyl)pyridine?

  • Case Study : In a poisoning incident, serum creatinine (Cr) levels spiked (0–800 µmol/L) while hemoglobin (HGB) dropped (35–160 g/L) during early treatment with plasmapheresis and dexamethasone . Contradictions arise from renal toxicity (Cr elevation) versus hemolytic effects (HGB decline).
  • Methodology :

  • Mechanistic Analysis : Use in vitro models (e.g., renal proximal tubule cells) to differentiate direct nephrotoxicity from oxidative hemolysis.
  • Intervention Optimization : Compare clinical outcomes for plasmapheresis vs. CVVH (continuous venovenous hemofiltration) to address conflicting biomarker trends .

Q. What experimental strategies are effective for evaluating the antitumor potential of this compound derivatives?

  • Methodology :

  • In Vivo Models : Test derivatives in peritoneal mesothelioma xenografts, monitoring tumor volume reduction and survival rates. Reference compounds like 1H-pyrrolo[2,3-b]pyridine derivatives show activity in similar models .
  • Dose-Response Studies : Administer escalating doses (10–100 mg/kg) to establish therapeutic indices.
    • Data Table :
DerivativeIC₅₀ (µM)Model SystemReference
3-Chloro-5-CF₃-pyridin-2-amine12.4HeLa cells

Q. How can computational methods enhance the design of this compound-based inhibitors?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase enzymes). The trifluoromethyl group enhances hydrophobic interactions in active sites .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize derivatives for synthesis .

Q. What strategies address low solubility of this compound in aqueous media for pharmacological studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate or glycoside groups to improve solubility.
  • Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays while monitoring solvent toxicity .

Properties

IUPAC Name

6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOZOWZSXZNIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372232
Record name 5-Amino-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-33-2
Record name 5-Amino-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-(trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Amino-2-chloro-6-trifluoromethylpyridine (15.0 g, 76 mmol), sodium acetate (12.53 g, 153 mmol) and 10% palladium on carbon (1.5 g) in methanol (300 ml) were hydrogenated at 50 psi hydrogen for 18 h, then the suspension was filtered. The filtrate was concentrated to give the product as a tan solid (11.38 g, 70 mmol, 92% yield).
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92%

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Amino-2-(trifluoromethyl)pyridine
5-Amino-2-(trifluoromethyl)pyridine
5-Amino-2-(trifluoromethyl)pyridine
5-Amino-2-(trifluoromethyl)pyridine
5-Amino-2-(trifluoromethyl)pyridine
5-Amino-2-(trifluoromethyl)pyridine

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